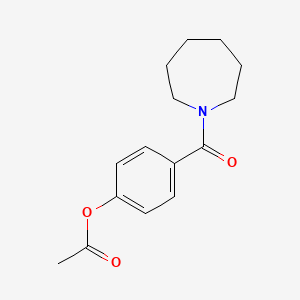

4-(Azepan-1-ylcarbonyl)phenyl acetate

Description

Contextualization of the Compound within Ester and Amide Chemistry

The chemical structure of 4-(Azepan-1-ylcarbonyl)phenyl acetate (B1210297) is defined by two crucial functional groups: an ester and a tertiary amide.

Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. Phenyl acetate, for instance, is the ester formed from phenol (B47542) and acetic acid. wikipedia.org Esters are prevalent in nature and are known for their characteristic odors. In medicinal chemistry, the ester group can act as a prodrug moiety, designed to be cleaved by esterase enzymes in the body to release an active carboxylic acid or alcohol. Their reactivity is central to many biological processes and synthetic transformations. The formation of esters can be achieved through various methods, including the reaction of a carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. youtube.com

Amides are formed from the reaction of a carboxylic acid derivative with an amine. chemistrysteps.commasterorganicchemistry.com The linkage in 4-(Azepan-1-ylcarbonyl)phenyl acetate is a tertiary amide, as the nitrogen atom of the azepane ring is bonded to the carbonyl carbon and two other carbon atoms within the ring. Amide bonds are notably stable and are the fundamental linkages in peptides and proteins. This stability makes them a common feature in many pharmaceutical drugs. The synthesis of amides can be accomplished by reacting esters with amines, a reaction that often requires heat to proceed. masterorganicchemistry.com

The presence of both an ester and an amide group in this compound suggests a molecule with a nuanced chemical profile, potentially susceptible to enzymatic hydrolysis at the ester linkage while maintaining a stable amide core.

Significance of Phenyl Acetate and Azepane Structural Motifs in Bioactive Molecules

The two primary structural components of the target molecule, phenyl acetate and azepane, are independently recognized for their importance in the landscape of bioactive compounds.

The phenyl acetate moiety and its parent structure, phenylacetic acid, are found in various biological contexts. Phenylacetate (B1230308) is a naturally occurring metabolite of phenylalanine in mammals and has been shown to induce differentiation, growth inhibition, and apoptosis in tumor cells. wikipedia.org Derivatives of phenyl acetate have been explored for a range of therapeutic applications. For instance, fluorine-substituted phenyl acetate derivatives have been synthesized and investigated as potential hypnotic agents. nih.gov Furthermore, phenyl acetate itself is used as a tool to study esterase activity in clinical research.

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and approved drugs. researchgate.netwikipedia.org The flexibility of the seven-membered ring allows it to adopt various conformations, which can be crucial for binding to biological targets. lifechemicals.com Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anticancer, antidiabetic, antiviral, and antimicrobial properties. researchgate.netnih.gov More than 20 drugs containing the azepane motif have received FDA approval for treating a variety of diseases. nih.gov

| Structural Motif | Significance in Bioactive Molecules | Examples of Therapeutic Areas |

|---|---|---|

| Phenyl Acetate | Found in endogenous metabolites; serves as a scaffold for synthetic drugs; can act as a prodrug. | Oncology , Neurology (hypnotics) nih.gov |

| Azepane | Present in numerous natural products and FDA-approved drugs; conformationally flexible. | Oncology, Infectious Diseases (antiviral, antimicrobial), Metabolic Diseases (antidiabetic) researchgate.netnih.gov |

Overview of Prior Research on Structurally Analogous Compounds

Given the limited direct research on this compound, examining studies on structurally similar compounds is essential to infer its potential biological relevance.

Research into derivatives of phenyl acetate and the closely related phenylacetic acid is extensive. These studies often involve modifying the phenyl ring or the acetyl group to modulate biological activity.

Substituted Phenyl Acetates : Novel functionalized phenyl acetate derivatives have been synthesized and evaluated for a variety of biological activities, including reactive species-caging, anticancer, and antimicrobial effects. researchgate.net For example, fluorophenyl acetate derivatives have shown significant activity against cancerous cell lines with minimal toxicity to normal cells. researchgate.net

Geranylated Phenyl Acetate Derivatives : Studies on geranylated phenyl acetate derivatives have indicated potential antifungal properties, with their activity depending on the nature and position of substituents on the phenol ring.

Phenyl Acetate as an Acetylating Agent : Phenyl acetate has been effectively used as a reagent for the selective acetylation of primary amines under mild, catalyst-free conditions, highlighting its utility in synthetic chemistry. researchgate.net

The azepane scaffold is a cornerstone in the development of new drugs, with ongoing research focused on creating novel derivatives with enhanced therapeutic profiles.

Bicyclic Azepanes : Recent research has explored chiral bicyclic azepanes as potent inhibitors of monoamine transporters, suggesting their potential for treating neuropsychiatric disorders. nih.govnih.gov

Functionalized Azepanes : The synthesis of functionalized azepane scaffolds is an active area of research for drug discovery. nih.gov These scaffolds serve as starting points for creating libraries of compounds for biological screening. The development of new synthetic methods, such as the dearomative ring expansion of nitroarenes, is expanding the accessible chemical space for complex azepanes. nih.gov

Marketed Drugs : The azepane ring is a core component of several marketed drugs, including the oral blood glucose-lowering drug Tolazamide and the histamine (B1213489) antagonist Azelastine. lifechemicals.com

| Drug Name | Therapeutic Class | Key Feature |

|---|---|---|

| Tolazamide | Antidiabetic | Contains an azepane ring linked to a sulfonylurea group. lifechemicals.com |

| Azelastine | Histamine H1 Antagonist | Features a fused azepane ring system. lifechemicals.com |

| Bazedoxifene | Selective Estrogen Receptor Modulator (SERM) | Incorporates a substituted azepane ring. wikipedia.org |

The combination of phenyl and azepine-like structures into single molecules has been a fruitful strategy in medicinal chemistry. These hybrid structures aim to interact with multiple biological targets or to optimize pharmacokinetic properties.

Fused Triazole-Azepine Hybrids : Researchers have designed and synthesized hybrid molecules where a triazole ring is fused to an azepine ring, with a phenyl substituent. These compounds have been investigated as potential non-steroidal anti-inflammatory agents.

Benzo[b]azepine Derivatives : The tetrahydro-1-benzazepine ring system, which fuses a benzene (B151609) ring with an azepine ring, is found in a number of drug molecules. researchgate.net

(4-Amino-phenyl)-azepan-1-yl-methanone : This compound, a close analogue of the core structure of this compound (lacking the acetate group), serves as a chemical building block, indicating the synthetic accessibility and interest in this particular arrangement of a phenyl ring and an azepane-carbonyl moiety. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

[4-(azepane-1-carbonyl)phenyl] acetate |

InChI |

InChI=1S/C15H19NO3/c1-12(17)19-14-8-6-13(7-9-14)15(18)16-10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3 |

InChI Key |

WGAADDNVYHZGNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Azepan 1 Ylcarbonyl Phenyl Acetate

Ester Hydrolysis and Cleavage Mechanisms

The cleavage of the ester bond in aryl acetates, including 4-(azepan-1-ylcarbonyl)phenyl acetate (B1210297), is a well-studied process that can proceed through several mechanisms depending on the reaction conditions. libretexts.org

Kinetic and Mechanistic Studies of Aryl Acetate Hydrolysis

The hydrolysis of esters can be catalyzed by either acids or bases. libretexts.org In acidic hydrolysis, the reaction is the reverse of esterification and is typically performed with a large excess of water and a strong acid catalyst. This process is reversible and does not proceed to completion. libretexts.org

Basic hydrolysis, also known as saponification, involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521). wikipedia.org This reaction is irreversible and goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org

The rate of ester hydrolysis is influenced by both electronic and steric effects of the substituents. pearson.com For aryl acetates, the nature of the substituent on the phenyl ring plays a crucial role. Electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the resulting phenoxide leaving group. nih.govpearson.com Conversely, electron-donating groups tend to decrease the reaction rate. nih.gov

Kinetic studies on a series of para-substituted phenyl acetates have shown a linear free energy relationship, with reaction constants (ρ values) that can help elucidate the reaction mechanism. nih.gov A ρ value between 1 and 1.2 is indicative of a nucleophilic attack by a hydroxide ion. nih.gov

Influence of Nucleophiles (e.g., hydroxylamine) on Ester Cleavage

Hydroxylamine (B1172632) is a potent α-nucleophile that reacts with aryl acetates, leading to the formation of O-acyl and N-acyl hydroxylamines. arkat-usa.orgresearchgate.net The product distribution depends on the nature of the leaving group. arkat-usa.org For esters with good leaving groups, N-acylated products are more common, while O-acylated products are favored for esters with poor leaving groups. arkat-usa.org

Kinetic studies of the reaction between aryl acetates and hydroxylamine suggest the involvement of a tetrahedral intermediate. arkat-usa.org The rate-determining step of the reaction changes depending on the pKa of the leaving group. For esters with leaving groups having a pKa less than 7, the formation of the tetrahedral intermediate is the rate-limiting step. For those with a pKa of 7 or higher, the decomposition of this intermediate is the slower step. arkat-usa.org The reaction can also be catalyzed by a second molecule of hydroxylamine, which acts as a general bifunctional acid-base catalyst. arkat-usa.orgresearchgate.net

Role of Substituents on Reaction Rates and Pathways

Substituents on the aryl ring significantly impact the rate and mechanism of ester hydrolysis. In the acetate-catalyzed hydrolysis of various aryl acetates, the preferred mechanism, either nucleophilic or general base catalysis, is dependent on the stability of the phenoxide leaving group. rsc.org

Studies on the α-chymotrypsin-catalyzed hydrolysis of substituted phenyl acetates have shown that the catalytic rate constant (kcat) decreases with an increase in the sigma value of the substituent. nih.gov This indicates that electron-withdrawing groups, which have higher sigma values, slow down this particular enzymatic hydrolysis, a trend opposite to that observed in simple chemical hydrolysis. nih.gov

Reactivity of the Carbonyl Group

The carbonyl group in 4-(azepan-1-ylcarbonyl)phenyl acetate, part of the amide functionality, is generally less reactive towards nucleophilic attack than the ester carbonyl. This is due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, it can still undergo reactions typical of amides under appropriate conditions.

Investigations into the Stability and Degradation Pathways

The stability of this compound will be influenced by factors such as temperature and the presence of acidic or basic conditions, leading to hydrolysis as discussed above.

Thermal Decomposition and Pyrolysis Mechanisms (e.g., ketene (B1206846) formation from analogous aryl acetates)

While specific data on the thermal decomposition of this compound is not available, studies on analogous aryl acetates provide insight into potential degradation pathways. The pyrolysis of certain acetates can lead to the formation of ketene. nih.gov For instance, ketene can be generated from the pyrolysis of sources like acetic anhydride (B1165640) and acetone (B3395972). nih.gov

The formation of ketene from the vaping of cannabinoid acetates has been demonstrated to occur at typical vaping temperatures, suggesting that this could be a relevant degradation pathway for other aryl acetates under thermal stress. nih.gov Mechanistic studies indicate that the presence of oxygen can influence the formation of ketene, suggesting a role for oxidative processes. nih.gov The thermal decomposition of ethyl acetate has also been studied, showing it proceeds via a unimolecular process.

Enzymatic Hydrolysis by Esterases (e.g., paraoxonase-1) as a Research Tool

The structure of this compound incorporates a phenyl acetate moiety, a well-characterized substrate for a variety of esterases. This structural feature suggests its utility as a tool in biochemical research, particularly for assaying the activity of enzymes like paraoxonase-1 (PON1). While direct studies on the enzymatic hydrolysis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from the vast body of research on analogous compounds, especially phenyl acetate.

Esterases, such as PON1, are a class of hydrolase enzymes that cleave ester bonds. PON1, specifically, is a calcium-dependent serum esterase associated with high-density lipoproteins (HDL) that exhibits broad substrate specificity, hydrolyzing organophosphates, lactones, and aromatic esters like phenyl acetate. nih.govmedrxiv.org The hydrolysis of the phenyl acetate portion of the target molecule by an esterase would yield acetate and the corresponding phenol (B47542), 4-(azepan-1-ylcarbonyl)phenol.

The reaction mechanism involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the acetate group. This is followed by the formation of a tetrahedral intermediate, which then collapses, releasing the phenolic portion of the molecule. The acetylated enzyme is subsequently hydrolyzed to regenerate the active enzyme and release acetic acid.

The utility of such a compound as a research tool lies in the spectrophotometric monitoring of the reaction. The phenolic product generated upon hydrolysis often has a distinct absorbance spectrum compared to the ester substrate, allowing for a continuous and straightforward assay of enzyme activity. nih.gov For instance, the rate of phenol formation from phenyl acetate is commonly monitored at a wavelength of 270 nm to determine the arylesterase activity of PON1. nih.govmedrxiv.org

Table 1: Representative Substrates for Paraoxonase-1 (PON1) Arylesterase Activity

| Substrate | Typical Assay Conditions | Detection Wavelength | Reference |

| Phenyl Acetate | 20 mM Tris-HCl buffer (pH 8.0), 1 mM CaCl₂ | 270 nm | nih.govresearchgate.net |

| 4-(p)-Nitrophenyl Acetate | Tris-HCl buffer | 405-412 nm | medrxiv.org |

| 4-(Chloromethyl)phenyl Acetate | Tris-HCl buffer (pH 8.0), 2 M NaCl | 270 nm | nih.gov |

This table presents data for commonly used substrates to illustrate the principles of PON1 arylesterase assays. The conditions for this compound would be determined empirically but are expected to be similar.

Reactivity of the Azepane Ring System

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, forms the core of one part of the this compound molecule. Its reactivity is primarily characterized by reactions involving the nitrogen atom and the saturated carbon framework. The nitrogen atom in this specific molecule is part of an amide linkage (N-acylazepane), which significantly influences its reactivity compared to a simple secondary amine.

The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it substantially less nucleophilic and basic than the nitrogen in an unsubstituted azepane. Consequently, typical reactions of secondary amines, such as direct alkylation or salt formation under mild acidic conditions, are not readily observed. The stability of the amide bond is high, requiring harsh conditions (e.g., strong acid or base with heating) for hydrolysis, which would cleave the molecule into azepane and 4-acetoxybenzoic acid.

Despite the stability of the N-acyl group, the azepane ring itself can undergo several types of reactions:

Ring-Opening Reactions: Under specific conditions, such as with certain catalysts or reagents, the seven-membered ring can undergo cleavage. For example, thermal ring-opening of gem-dihalocyclopropanes fused to an azepane precursor can lead to ring-enlarged products. rsc.org While not a direct reaction of the N-acylazepane itself, this illustrates a pathway for modifying the core ring structure.

Oxidation: The methylene (B1212753) (-CH₂-) groups of the azepane ring are susceptible to oxidation. Strong oxidizing agents can lead to the formation of various oxidized derivatives, including lactams (azepanones) if the oxidation occurs at the carbon alpha to the nitrogen. The specific products would depend on the oxidant used and the reaction conditions.

Catalytic Transformations: The amide carbonyl can be targeted by reducing agents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the amide to an amine, yielding N-(4-hydroxybenzyl)azepane after subsequent hydrolysis of the acetate ester.

The azepane moiety is a common structural motif in many biologically active compounds and natural products. nih.gov Its synthesis and chemical transformations are therefore of significant interest in medicinal and organic chemistry. Strategies for constructing the azepane ring often involve ring-closing metathesis, tandem cyclization reactions, or ring expansion of smaller piperidine (B6355638) or pyrrolidine (B122466) precursors. rsc.orgresearchgate.netsamphina.com.ng These synthetic approaches provide access to a wide range of substituted azepane derivatives for further chemical investigation.

Table 2: Common Reactions Involving the Azepane/N-Acylazepane System

| Reaction Type | Reagents/Conditions | Typical Product(s) | Reference |

| Amide Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Azepane, Carboxylic Acid | [General Organic Chemistry] |

| Amide Reduction | Strong Hydride Agents (e.g., LiAlH₄) | Tertiary Amine | [General Organic Chemistry] |

| Ring Expansion (from precursors) | Dihalocyclopropanation followed by thermal rearrangement | Substituted Azepines | rsc.org |

| C-H Oxidation | Strong Oxidizing Agents | Azepanones (Lactams) and other oxidized derivatives | [General Organic Chemistry] |

Structure Activity Relationship Sar Studies of 4 Azepan 1 Ylcarbonyl Phenyl Acetate Analogues

Systematic Modifications of the Phenyl Acetate (B1210297) Moiety and Their Impact on Activity

The phenyl acetate group serves as a crucial component that can influence a compound's activity through multiple mechanisms, including target interaction and metabolic stability. Modifications to this moiety can be systematically explored to probe its role.

Ester Group Modification : The acetate ester itself is a key point for modification. Its susceptibility to hydrolysis by esterase enzymes can be a metabolic liability or a deliberate design feature for prodrugs. Replacing the acetate with more stable groups, such as amides, ethers, or carbamates, can significantly enhance metabolic stability. Conversely, altering the ester's steric bulk (e.g., propionate, isobutyrate) can modulate the fit within a target's binding pocket and influence the rate of hydrolysis.

Positional Isomerism : The para substitution pattern of the acetate group on the phenyl ring is specific. Moving the acetate to the meta or ortho positions would drastically alter the molecule's geometry and the orientation of the ester relative to the azepane-carbonyl portion. Such changes are fundamental in determining the optimal vector for interaction with a biological target. In many bioactive benzamide (B126) series, a clear preference for substitution at a specific position is observed, suggesting that positional isomerism is a critical variable for activity. nih.gov

Elucidation of the Role of the Azepane Ring in Molecular Recognition

The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in a wide range of pharmacologically active compounds. nih.gov Its size and conformational flexibility distinguish it from smaller five-membered (pyrrolidine) or six-membered (piperidine) rings, offering unique possibilities for molecular recognition.

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, most notably the chair and boat forms. researchgate.net The specific conformation adopted upon binding to a biological target is crucial for activity. NMR spectroscopy, X-ray crystallography, and molecular modeling are key techniques used to study these conformations. nih.gov For instance, studies on N,N-disubstituted-1,4-diazepane antagonists revealed that the molecules exist in an unexpected low-energy twist-boat conformation characterized by an intramolecular π-stacking interaction, which was suggested to mimic the bioactive conformation. nih.gov The energetic barrier between these conformations can influence the binding affinity and kinetics of a ligand-target interaction. The steric bulk of substituents on the nitrogen atom can also significantly affect both the conformation of the azepane ring and the geometry around the nitrogen. researchgate.net

The introduction of chiral centers into the azepane ring can have a profound impact on biological activity. Enantiomers of a chiral azepane-containing compound often exhibit different potencies and selectivities, as they interact differently with the chiral environment of a biological target like a receptor or enzyme. Stereoselective synthesis is therefore critical for preparing enantiomerically pure compounds to evaluate their individual contributions to the biological profile. rsc.org For example, in tolvaptan-type compounds containing a benzazepine core, axial chirality was found to play a more important role than central chirality in receptor recognition. researchgate.net This highlights the critical importance of stereochemistry in determining the precise three-dimensional arrangement required for optimal molecular interactions.

Structure-Activity Relationships of the Carbonyl Linker

The amide-based carbonyl linker is a cornerstone of many drug scaffolds, providing a rigid and planar unit that can participate in crucial hydrogen bonding interactions with target proteins. mdpi.com Its properties are vital for maintaining the structural integrity of the molecule and for direct engagement with the target.

Hydrogen Bonding Capability : The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group in a secondary amide can act as a hydrogen bond donor. Docking studies on benzamide derivatives frequently show that the amide group forms key hydrogen bonds with amino acid residues in the active site of a protein. mdpi.com

Rigidity and Orientation : The planarity of the amide bond restricts the rotational freedom between the phenyl ring and the azepane moiety, helping to lock the molecule into a specific, low-energy conformation that is favorable for binding.

Linker Modification : SAR studies on analogous scaffolds have shown that the integrity of the carbonyl linker is often essential for activity. For instance, replacing the carbonyl group with a methylene (B1212753) unit (CH₂) or modifying the amide to a sulfonamide can lead to a significant loss of potency, indicating the critical role of the carbonyl's electronic and hydrogen-bonding properties. nih.govresearchgate.net The length and flexibility of the linker are also critical; increasing the linker length can sometimes improve activity but may also introduce unwanted flexibility, leading to a loss of selectivity. mdpi.comnih.gov

The table below illustrates SAR findings for linker modifications in a series of glycine (B1666218) benzamides, highlighting the importance of the carbonyl groups.

| Compound ID | Modification | hGPR139 Potency (EC₅₀) |

| 7c | Parent Compound (Two Carbonyls) | 16 nM |

| 8 | Glycine Carbonyl Removed | > 10,000 nM |

| 9 | Benzamide Carbonyl Removed | > 10,000 nM |

| Data adapted from research on GPR139 receptor agonists to illustrate the principle of linker importance. nih.gov |

Contributions of Substituents on Aromatic Rings to Biological Profiles

Substituting the phenyl ring of the phenyl acetate moiety is a classic medicinal chemistry strategy to fine-tune electronic properties, lipophilicity, and steric interactions. The nature, size, and position of these substituents can dramatically alter the biological activity of the compound.

SAR studies on various aromatic amide and ester derivatives consistently show that even minor changes to substituents can lead to significant shifts in potency. nih.gov For example, adding small, lipophilic groups can enhance binding through van der Waals or hydrophobic interactions. Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the electronic character of the ring and its ability to participate in π-π stacking or other electronic interactions with the target. nih.govescholarship.org The position of the substituent is also paramount; in many series, a clear preference is observed for substitution at the meta or para positions over the ortho position, which can introduce steric hindrance. nih.govnih.gov

The following table demonstrates how substitutions on the phenyl ring of a benzamide scaffold can influence biological activity, providing a model for potential modifications to the 4-(azepan-1-ylcarbonyl)phenyl acetate core.

| Analogue ID | Substitution on Phenyl Ring | Potency (EC₅₀, nM) |

| 1a | None (H) | 88 nM |

| 1c | 2-Me | > 10,000 nM |

| 1d | 3-Me | 84 nM |

| 1e | 4-Me | 72 nM |

| 1g | 3-F | 59 nM |

| 1h | 4-F | 71 nM |

| 1i | 2-Cl | > 10,000 nM |

| This table is illustrative, based on SAR data for pyrrolidine (B122466) amide NAAA inhibitors, to show the effect of aromatic substitution. nih.gov |

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to guide and rationalize SAR studies. These approaches provide insight into the molecular interactions that drive biological activity and help prioritize the synthesis of new analogues. frontiersin.orgnih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For analogues of this compound, docking could reveal key hydrogen bonds, hydrophobic interactions, and conformational changes upon binding, thereby explaining why certain modifications enhance activity while others diminish it. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR can predict the activity of unsynthesized analogues, making the design process more efficient. frontiersin.orgnih.gov

Conformational Analysis : Computational methods are used to calculate the energies of different conformations of flexible molecules like those containing an azepane ring. nih.govimperial.ac.uk This helps identify low-energy, stable conformations that are more likely to be the "bioactive" conformation responsible for interacting with the target.

These computational tools, when used in conjunction with empirical synthesis and biological testing, accelerate the optimization cycle and provide a deeper understanding of the structure-activity relationships governing the compound class.

Biological Activity and Molecular Mechanisms in Vitro of 4 Azepan 1 Ylcarbonyl Phenyl Acetate Analogues

Enzyme Inhibition Studies

Serine Protease Inhibition Profiles

Analogues containing a benzoyl or benzamidine (B55565) moiety, which are structurally related to the core of 4-(azepan-1-ylcarbonyl)phenyl acetate (B1210297), have been investigated for their ability to inhibit serine proteases. Derivatives of benzamidine are known to competitively inhibit the activity of several serine proteases, including trypsin, plasmin, thrombin, and clotting factor Xa. nih.gov The inhibitory activities (Ki-values) of these derivatives vary, indicating that even similar enzymes possess differences in the structure of their primary and secondary binding sites. nih.gov

Further studies on N-benzoylpyrazole derivatives identified them as potent and specific inhibitors of human neutrophil elastase (NE), a key serine protease involved in pulmonary disease pathogenesis. nih.gov Kinetic analysis revealed that these compounds act as pseudoirreversible competitive inhibitors of NE. nih.gov Structure-activity relationship (SAR) analysis demonstrated that modifications to the N-benzoylpyrazole ring can modulate both potency and enzyme selectivity. nih.gov For instance, certain derivatives also showed potent inhibition of chymotrypsin. nih.gov Molecular modeling suggests that active N-benzoylpyrazole compounds fit well into the catalytic site of NE, while inactive derivatives have conformations or substituents that hinder access to the catalytic residues. nih.gov Additionally, some bis-benzamidine derivatives have shown specific, dose-dependent inhibition of serine-active carboxyl esterases. atsjournals.org

Cathepsin K Inhibitory Activity

A series of azepanone-based analogues has been synthesized and evaluated as inhibitors of the cysteine protease Cathepsin K. nih.gov These compounds, which feature a seven-membered azepan-3-one (B168768) ring, show improved configurational stability at the C-4 diastereomeric center compared to related five- and six-membered ring structures. nih.govresearchgate.net This structural constraint is believed to lock the molecule into a bioactive conformation, enhancing potency. nih.gov

Extensive SAR studies have led to the identification of highly potent inhibitors. Small-molecule X-ray crystallography confirmed that the C-4 S stereochemistry is critical for potent inhibition. nih.govnih.gov Molecular modeling and subsequent crystallographic analysis revealed that while the unbound inhibitor adopts an equatorial conformation for the C-4 substituent, it binds to the active site of Cathepsin K in a higher energy axial orientation. nih.govnih.gov

The introduction of the azepanone ring not only increases inhibitor potency but also appears to lock out conformations that might be substrates for enzyme systems limiting oral bioavailability. nih.gov This has resulted in compounds with excellent potency and improved pharmacokinetic profiles in preclinical studies. nih.govresearchgate.net

Below is a table summarizing the inhibitory activity of key azepanone-based analogues against human and rat Cathepsin K.

| Compound | Human Cathepsin K K_i (nM) | Rat Cathepsin K K_i,app (nM) |

| 20 | 0.16 | - |

| 24 | 0.0048 | 4.8 |

| Data sourced from Marquis, R. W., et al. (2001). nih.gov |

Investigations into Monooxygenase Activity (e.g., 4-hydroxyacetophenone monooxygenase in related conversions)

Investigations into related enzymatic conversions have explored the activity of 4-hydroxyacetophenone monooxygenase (HAPMO). This flavoprotein catalyzes the Baeyer-Villiger oxidation of aromatic compounds, a reaction relevant to the synthesis of phenyl acetates. HAPMO facilitates the NADPH-dependent oxidation of 4-hydroxyacetophenone into 4-hydroxyphenyl acetate.

The enzyme exhibits a broad substrate specificity, readily converting a wide range of acetophenone (B1666503) derivatives into their corresponding phenyl acetates through a Baeyer-Villiger rearrangement. The highest catalytic efficiency is observed with substrates that have an electron-donating substituent at the para position of the aromatic ring. This demonstrates a pathway for the enzymatic conversion of aromatic ketones, which are structurally related to the core of 4-(azepan-1-ylcarbonyl)phenyl acetate, into phenyl acetate products.

Modulation of Protein-Protein Interactions (PPIs)

Inhibition of Specific PPIs (e.g., AF9/ENL and AF4 or DOT1L)

Analogues of this compound have been identified as inhibitors of critical protein-protein interactions (PPIs) implicated in MLL-rearranged (MLL-r) leukemia. Specifically, these compounds disrupt the interaction between the ANK and HTH domain (AHD) of AF9 or its paralog ENL, and partner proteins such as AF4 or the histone methyltransferase DOT1L. nih.govnih.gov These PPIs are essential for the formation of the super elongation complex (SEC), which drives aberrant gene expression in leukemia. nih.govtmc.edu

A compound explicitly containing the azepane scaffold, 6-(4-((Azepane-1-yl)carbonyl)phenyl)-N-(piperidin-4-ylmethyl)-benzofuran-2-carboxamide hydrochloride, was synthesized and evaluated for its inhibitory activity. nih.gov Structure-activity relationship studies of a broader series of benzothiophene, indole, and benzofuran (B130515) compounds revealed that a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent is crucial for activity. nih.govresearchgate.net Another novel small-molecule inhibitor, referred to as compound-1, was also identified as an inhibitor of the AF9/ENL-DOT1L/AF4/AFF4 interactions. nih.govresearchgate.net

The inhibitory activities of several key analogues are presented in the table below.

| Compound | Target PPI | IC50 (µM) | Assay Type |

| Compound 24 | AF9-DOT1L | 1.6 | AlphaLISA |

| Compound 25 | AF9-DOT1L | 5.3 | AlphaLISA |

| Compound 1 | AF9-DOT1L | 3.5 | AlphaScreen |

| Compound 1 | ENL-AF4 | 0.94 | AlphaScreen |

| Compound 1 | AF9-AF4 | 1.5 | AlphaScreen |

| Compound 1 | AF9-AFF4 | 2.5 | AlphaScreen |

| Compound 1 | ENL-AFF4 | 3.3 | AlphaScreen |

| Data sourced from He, S., et al. (2021) and Wu, F., et al. (2021). nih.govnih.gov |

These inhibitors effectively suppress the expression of MLL target genes and selectively inhibit the proliferation of MLL-r leukemia cells in vitro. nih.gov

Mechanistic Characterization of PPI Disrupting Activity

The mechanism by which these small molecules disrupt PPIs involves direct binding to one of the protein partners, thereby preventing the formation of the larger complex. Structure-activity relationship studies provide insight into the binding mode. For the benzothiophene, indole, and benzofuran series of AF9/ENL inhibitors, a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl group was found to be essential for potent inhibition, suggesting this moiety plays a critical role in anchoring the inhibitor to its binding site. nih.gov

Kinetic and competition assays with one of the potent inhibitors, compound-1, suggest that it is likely a non-competitive inhibitor of the PPIs between AF9/ENL and its partners AF4, AFF4, or DOT1L. This indicates that the inhibitor may bind to a site on AF9/ENL that is distinct from the direct binding interface for AF4/DOT1L (an allosteric site), inducing a conformational change that prevents the interaction. Pharmacological inhibition of these PPIs by the small molecules leads to a significant reduction in SEC formation and DOT1L-mediated H3K79 methylation in leukemia cells. nih.govresearchgate.net

Cellular Effects in In Vitro Systems

The in vitro cellular effects of analogues of this compound have been a subject of investigation, particularly concerning their potential as therapeutic agents. These studies have primarily focused on their impact on cancer cell lines, revealing activities that range from inhibiting proliferation to inducing programmed cell death.

Anti-proliferative Activity in Cancer Cell Lines

Analogues of this compound have demonstrated notable anti-proliferative effects across a variety of human cancer cell lines. A derivative of aspirin, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, was screened for its in vitro anti-proliferative activity against the NCI 60 cell-line panel, which represents nine different types of human cancers including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. nih.gov This compound exhibited considerable activity at a concentration of 10 µM against most of the tested cell lines. nih.gov

Similarly, other related structures, such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, have shown broad-spectrum anti-proliferative activity. nih.gov For instance, compounds with a 4-hydroxymethylpiperidine moiety displayed high mean percentage inhibition across the 60-cell line panel at a 10 µM concentration. nih.gov Certain compounds in this series even induced cell death rather than just inhibition in specific melanoma, renal cancer, and breast cancer cell lines. nih.gov Further testing of the most active urea (B33335) derivatives revealed significant potency, in some cases superior to standard chemotherapeutic agents like paclitaxel (B517696) and gefitinib, particularly against renal, colon, and breast cancer cell lines. nih.gov

The anti-proliferative potential is not limited to a single class of analogues. Novel 1-phenylcyclopropane carboxamide derivatives have also been shown to effectively inhibit the proliferation of the U937 pro-monocytic human myeloid leukemia cell line. nih.gov

Table 1: Anti-proliferative Activity of Analogue 2-[(4-acetylphenyl)carbamoyl]phenyl acetate

| Cancer Type | Cell Lines | Activity at 10 µM |

| Leukemia | Most Lines | Considerable |

| Melanoma | Most Lines | Considerable |

| Lung Cancer | Most Lines | Considerable |

| Colon Cancer | Most Lines | Considerable |

| Renal Cancer | Most Lines | Considerable |

| Ovarian Cancer | Most Lines | Considerable |

| Breast Cancer | Most Lines | Considerable |

| Prostate Cancer | Most Lines | Considerable |

| CNS Cancer | Most Lines | Considerable |

| Data derived from the NCI 60 cell-line panel screening. nih.gov |

Induction of Cell Differentiation, Growth Inhibition, and Apoptosis

Beyond simply halting cell proliferation, certain analogues have been shown to induce more definitive cellular outcomes like growth inhibition and apoptosis (programmed cell death). Phenylacetate (B1230308), a related compound, produces reversible in vitro growth arrest in several human pancreatic carcinoma cell lines, including BxPc, AsPc, and MIA PaCa-2. nih.gov This anti-proliferative effect is cytostatic, causing an accumulation of cells in the G1 phase of the cell cycle without direct cellular toxicity. nih.gov

In contrast, other analogues actively induce apoptosis. A series of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines were identified as potent inducers of apoptosis using a cell- and caspase-based high-throughput screening assay. nih.govresearchgate.net One of the most potent compounds, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, demonstrated EC₅₀ values for apoptosis induction in the nanomolar range across T47D (breast), HCT116 (colon), and SNU398 (liver) cancer cells. nih.govresearchgate.net This compound was also highly active in a growth inhibition assay, with a GI₅₀ value of 34 nM in T47D cells. nih.govresearchgate.net Mechanistically, this compound was found to arrest HCT116 cells in the G2/M phase of the cell cycle before inducing apoptosis. nih.govresearchgate.net

Table 2: Apoptosis Induction and Growth Inhibition by (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone

| Cell Line | Cancer Type | Apoptosis EC₅₀ (nM) | Growth Inhibition GI₅₀ (nM) |

| T47D | Breast | 37 | 34 |

| HCT116 | Colon | 49 | Not Reported |

| SNU398 | Liver | 44 | Not Reported |

| EC₅₀ represents the concentration for 50% effective response (apoptosis induction). GI₅₀ represents the concentration for 50% growth inhibition. nih.govresearchgate.net |

Investigation of Specific Biochemical Pathways Modulated

Research into the molecular mechanisms of these analogues points to the modulation of specific biochemical pathways. The cytostatic activity of phenylacetate in pancreatic carcinoma is linked to the inhibition of the isoprenoid synthetic pathway. nih.gov Specifically, it blocks the enzyme mevalonate (B85504) pyrophosphate (MVAPP) decarboxylase, which disrupts the synthesis of essential molecules like cholesterol and dolichol, and interferes with protein glycosylation and isoprenylation—processes vital for cell growth and function. nih.gov

The apoptosis-inducing compound, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, was found to inhibit tubulin polymerization. nih.govresearchgate.net The disruption of microtubule dynamics is a well-known mechanism for inducing G2/M cell cycle arrest and subsequently triggering apoptosis, a pathway utilized by several successful chemotherapy drugs.

Metabolic pathway studies of related compounds, such as analogues of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP), have shown that metabolism often involves the reduction of a carbonyl group and oxidation of other parts of the molecule. researchgate.net While these are metabolic rather than signaling pathways, they indicate how the core structure of these analogues is recognized and processed by cellular enzymes, which can influence their activity and bioavailability.

Antimicrobial Activity Assessments

In addition to anti-cancer properties, analogues containing similar structural motifs (e.g., phenyl rings, amide or ester linkages) have been evaluated for antimicrobial activity. A series of vanillin-derived piperidin-4-one oxime esters were synthesized and screened for their biological activities. nih.gov Within this group, specific compounds demonstrated potent antibacterial and antifungal activity, in some cases exceeding the efficacy of standard drugs like streptomycin (B1217042) and fluconazole. nih.gov

Similarly, novel benzophenone (B1666685) fused azetidinone analogues were tested against a variety of bacterial and fungal strains. nih.gov Several compounds from this series showed good inhibition against the tested microbes when compared to standard drugs such as Chloramphenicol, Amoxicillin, and Ketoconazole. nih.gov The antimicrobial action of such β-lactam compounds is often attributed to their ability to inhibit transpeptidases, crucial enzymes in bacterial cell wall synthesis. nih.gov

Table 3: Antimicrobial Activity of Selected Analogue Classes

| Compound Class | Organism Type | Activity Noted | Standard Comparison |

| Piperidin-4-one oxime esters | Bacteria & Fungi | Potent activity from specific analogues | Outperformed streptomycin and fluconazole |

| Benzophenone fused azetidinones | Bacteria & Fungi | Good inhibition from lead compounds | Compared to Chloramphenicol, Amoxicillin, Ketoconazole |

| Data derived from in vitro antimicrobial screening studies. nih.govnih.gov |

Receptor Modulation Studies (e.g., orphan nuclear receptor TLX)

The orphan nuclear receptor TLX (NR2E1) has emerged as a potential therapeutic target, particularly in the context of neurogenesis and certain cancers. nih.gov TLX is a ligand-activated transcription factor that plays a critical role in regulating the proliferation of neural stem cells. nih.govchemrxiv.org As it is classified as an orphan receptor, no endogenous ligand has been definitively identified, making the discovery of synthetic modulators a key area of research. nih.govbohrium.com

The structure of TLX includes a ligand-binding domain (LBD), making it a "druggable" target. nih.gov The search for synthetic ligands has led to the identification of compounds that can modulate its activity. Studies have identified both natural and synthetic retinoids as functional ligands for TLX, capable of either activating or inhibiting its transcriptional repressor activity. bohrium.com Furthermore, compounds like caffeine (B1668208) and istradefylline (B1672650) have been identified as TLX ligands that can counteract the receptor's intrinsic repressor activity in reporter gene assays. chemrxiv.org

Given that TLX is a transcription factor involved in cell proliferation, it represents a plausible, albeit less directly studied, target for analogues of this compound. The development of small molecules that can bind to and modulate the function of orphan nuclear receptors like TLX is a promising strategy for influencing cellular processes, and the structural features of phenyl acetate and carboxamide derivatives could serve as scaffolds for designing such modulators.

Theoretical and Computational Chemistry Applications for 4 Azepan 1 Ylcarbonyl Phenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(Azepan-1-ylcarbonyl)phenyl acetate (B1210297), DFT studies can be employed to model various chemical reactions, providing critical information about reaction energetics and the structures of transition states. For instance, the hydrolysis of the ester group or the amide bond are fundamental reactions that can be mechanistically detailed using DFT.

A computational study on the aminolysis of phenyl acetate using DFT methods has revealed that the reaction can proceed through either a concerted or a stepwise mechanism. researchgate.net The calculations helped in determining the transition state structures and their corresponding energies, indicating that the most favorable pathway is a general base-catalyzed neutral stepwise mechanism. researchgate.net Similar DFT approaches could be applied to 4-(Azepan-1-ylcarbonyl)phenyl acetate to understand its reactivity with various nucleophiles. By calculating the energy barriers for different potential reaction pathways, one can predict the most likely mechanism and the rate-determining step. For example, in the aminolysis of phenyl acetate, the nucleophilic attack was identified as the rate-determining stage. researchgate.net

Furthermore, DFT calculations can elucidate the thermodynamic parameters of reactions involving this compound. Studies on other benzamide (B126) derivatives have successfully used DFT to calculate thermodynamic properties, which are crucial for understanding the stability and reactivity of these compounds. researchgate.net

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound

| Thermodynamic Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 25.2 |

| Enthalpy of Activation (ΔH‡) | 24.5 |

| Entropy of Activation (ΔS‡) | -2.3 cal/mol·K |

Note: The data in this table is illustrative and based on typical values for similar organic reactions.

DFT is also a powerful tool for predicting the reactivity and selectivity of chemical transformations. By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can gain insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. tandfonline.com

For this compound, the locations of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. For instance, in related benzamide derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be centered on the carbonyl groups, suggesting these as reactive centers. tandfonline.com

Furthermore, reactivity descriptors derived from DFT, such as Fukui functions and the dual descriptor, can provide more detailed information about local reactivity. These descriptors help in identifying which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting the regioselectivity of various reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| This compound (Hypothetical) | -6.5 | -1.2 | 5.3 |

| Benzamide | -7.1 | -0.8 | 6.3 |

| Phenyl Acetate | -6.8 | -0.9 | 5.9 |

Note: The data in this table is for illustrative purposes to compare the potential reactivity of the target compound with simpler, related molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and the influence of the surrounding environment.

The flexibility of the azepane ring and the rotatable bonds in this compound mean that the molecule can adopt a multitude of conformations. MD simulations can be used to explore this conformational space by simulating the atomic motions over time. This process, known as conformation sampling, allows for the identification of the most stable, low-energy conformations.

From the trajectory of an MD simulation, an energetic landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its conformational coordinates, revealing the various energy minima (stable conformations) and the energy barriers between them. Understanding the conformational preferences of this compound is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (such as water), allowing for a detailed investigation of solvent effects. For this compound, MD simulations in an aqueous environment could reveal how water molecules interact with the polar carbonyl and ester groups, and how these interactions influence the molecule's conformation and dynamics. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Advanced Docking Algorithms for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq For this compound, docking algorithms can be used to predict its binding mode and affinity to potential biological targets, such as enzymes or receptors. This is a critical step in the early stages of drug discovery.

Advanced docking algorithms can screen large libraries of compounds against a specific protein target to identify potential drug candidates. In the case of this compound, docking studies could be performed against a range of therapeutically relevant proteins to explore its potential pharmacological profile. For instance, docking studies on other benzamide derivatives have been used to investigate their potential as anticancer agents by predicting their interactions with enzymes like topoisomerase. dergipark.org.tr

The output of a docking simulation typically includes a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Table 3: Hypothetical Docking Scores of this compound Against Various Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Topoisomerase IIα | -7.9 | Asp555, Gln778, Arg782 |

| 5-HT6 Receptor | -9.2 | Asp106, Ser192, Phe287 |

Note: The data in this table is for illustrative purposes and represents hypothetical results from a molecular docking study.

Cheminformatics and Data Mining for Structure-Property Relationships

The exploration of novel chemical entities for potential therapeutic applications is a cornerstone of medicinal chemistry. The compound this compound, with its distinct structural features, presents an interesting subject for theoretical and computational analysis. While specific experimental studies on this molecule are not extensively documented in publicly available literature, its structure lends itself to a thorough investigation using cheminformatics and data mining techniques to predict its physicochemical properties and potential biological activities. These computational approaches are instrumental in modern drug discovery, allowing for the efficient screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing. mdpi.com

Cheminformatics serves as a bridge between chemistry and information science, employing computational methods to analyze and model structure-property relationships (SPRs) and structure-activity relationships (SARs). dntb.gov.ua For a molecule like this compound, these techniques can provide valuable insights into its behavior and potential interactions with biological systems. Data mining, in this context, involves sifting through large chemical datasets to identify patterns and build predictive models. mdpi.com

A foundational step in any cheminformatics analysis is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, a variety of descriptors can be computed to build a comprehensive molecular profile.

Illustrative Molecular Descriptors for this compound:

| Descriptor Type | Descriptor Name | Illustrative Value | Significance |

| Topological | Wiener Index | 1528 | Describes molecular branching. |

| Balaban Index | 1.87 | Characterizes molecular topology. | |

| Physicochemical | Molecular Weight | 261.32 g/mol | Influences absorption and distribution. |

| LogP (octanol-water partition coefficient) | 2.85 | Predicts lipophilicity and membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | Relates to drug transport properties. | |

| Electronic | Dipole Moment | 3.5 D | Indicates molecular polarity and potential for dipole-dipole interactions. |

| HOMO (Highest Occupied Molecular Orbital) Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors that would be calculated.

Once a set of descriptors is generated, data mining and machine learning algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. pensoft.net These models establish a mathematical correlation between the molecular descriptors and a specific biological activity or property. nih.govnih.gov For instance, if a series of compounds structurally related to this compound were synthesized and tested for a particular biological activity (e.g., enzyme inhibition), a QSAR model could be built to predict the activity of new, unsynthesized analogues.

The development of a robust QSAR model typically involves several steps, including data set preparation, descriptor calculation, feature selection, model building, and validation. mdpi.commdpi.com The azepane ring, a seven-membered nitrogen-containing heterocycle, is a recognized structural motif in medicinal chemistry, appearing in a variety of bioactive molecules. researchgate.netnih.gov Therefore, a data mining approach could involve searching for existing datasets of azepane-containing compounds with known biological activities to build a predictive model that could then be applied to this compound.

Hypothetical QSAR Study Workflow:

Dataset Collection: A virtual library of compounds containing the azepane-1-carbonyl phenyl core with various substitutions would be created.

Descriptor Calculation: A comprehensive set of 2D and 3D descriptors would be calculated for each molecule in the library.

Model Training: Using a machine learning algorithm (e.g., multiple linear regression, support vector machines, or neural networks), a model would be trained on a subset of the data where the biological activity is known (or predicted by other means).

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques. mdpi.com

Prediction for Target Molecule: The validated QSAR model would then be used to predict the biological activity of this compound.

Illustrative Data for a Hypothetical QSAR Model:

| Compound ID | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Predicted Biological Activity (IC₅₀, µM) |

| Analog 1 | 247.29 | 2.50 | 52.32 | 15.2 |

| Analog 2 | 275.35 | 3.20 | 52.32 | 8.7 |

| This compound | 261.32 | 2.85 | 52.32 | 11.5 (Predicted) |

| Analog 3 | 291.34 | 3.05 | 61.55 | 9.1 |

| Analog 4 | 233.26 | 2.10 | 43.10 | 22.4 |

Note: This table represents a simplified, hypothetical dataset to illustrate the input and output of a QSAR model. The predicted biological activity is purely illustrative.

Advanced Analytical Methodologies in Research on 4 Azepan 1 Ylcarbonyl Phenyl Acetate

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights (beyond basic identification)

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 4-(azepan-1-ylcarbonyl)phenyl acetate (B1210297). Beyond simple confirmation of presence, advanced spectroscopic techniques can provide detailed information about the compound's conformation, electronic environment, and interactions with other molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For 4-(azepan-1-ylcarbonyl)phenyl acetate, both ¹H and ¹³C NMR would provide primary structural confirmation. The proton NMR spectrum of a phenol (B47542) would show protons attached to the aromatic ring in the 7-8 ppm region, with the hydroxyl proton appearing between 4-7 ppm. libretexts.org In the case of this compound, the protons on the phenyl ring would exhibit characteristic splitting patterns depending on their substitution. The protons of the azepane ring would likely appear in the aliphatic region, with their chemical shifts influenced by the adjacent carbonyl group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals, especially in complex environments or when studying reaction mixtures. For instance, an HMBC experiment would be crucial to confirm the connectivity between the azepan-1-ylcarbonyl group and the phenyl acetate moiety.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetate CH₃ | 2.1 - 2.3 | s |

| Azepane CH₂ (adjacent to N) | 3.4 - 3.6 | t |

| Azepane CH₂ (other) | 1.5 - 1.9 | m |

| Aromatic (ortho to carbonyl) | 7.4 - 7.6 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Acetate C=O | 168 - 171 |

| Amide C=O | 167 - 170 |

| Aromatic C-O | 150 - 153 |

| Aromatic C-C=O | 135 - 138 |

| Aromatic CH | 120 - 130 |

| Azepane C (adjacent to N) | 45 - 50 |

| Azepane C (other) | 25 - 30 |

Advanced Mass Spectrometry for Reaction Intermediates and Metabolites

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and molecular formula. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are invaluable for structural elucidation and for identifying reaction intermediates and metabolites.

In a typical MS/MS experiment, the parent ion of the compound would be isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule. For this compound, key fragmentations would likely include the loss of the acetyl group, cleavage of the amide bond, and fragmentation of the azepane ring. The behavior of deprotonated phenol fatty acid esters in the gas phase has been studied, revealing that proton abstraction occurs at the most acidic site, which is the phenol group. nih.gov This suggests that under certain ionization conditions, the phenoxide ion could be a significant species.

Derivatization can also be employed to enhance detection in mass spectrometry. For instance, phenols can be derivatized with reagents like 2-sulfobenzoic anhydride (B1165640) to improve their detection by MALDI-TOF-MS. nih.gov

Plausible Mass Spectral Fragmentation of this compound

| Fragment Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 276.1594 | Protonated molecule |

| [M-CH₂CO]⁺ | 234.1489 | Loss of ketene (B1206846) |

| [C₇H₁₄NCO]⁺ | 126.1121 | Azepan-1-ylcarbonyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, IR spectroscopy would show characteristic absorption bands for the ester and amide carbonyl groups, the C-O stretches, and the aromatic C-H and C=C bonds. The carbonyl stretching frequencies are particularly informative; the ester carbonyl would typically appear at a higher wavenumber than the amide carbonyl.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations would likely produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (ester) | 1760 - 1770 | 1760 - 1770 |

| C=O (amide) | 1650 - 1670 | 1650 - 1670 |

| C-O (ester) | 1200 - 1250 | Weak |

| Aromatic C=C | 1580 - 1620 | 1580 - 1620 |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 |

Chromatographic and Separation Sciences for Purity and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. These methods are crucial for assessing the purity of synthesized batches and for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile organic compounds like this compound. A reverse-phase HPLC method would be the most common approach. sielc.com For benzamide (B126) derivatives, separations are often achieved on C8 or C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or acid modifier to ensure good peak shape. ptfarm.plnih.gov

Method development for this compound would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a good separation from any impurities or starting materials. UV detection would be suitable, with the detection wavelength set to the absorbance maximum of the compound's aromatic system. A study on N-phenylbenzamide synthesis utilized a C18 column with a mobile phase of acetonitrile and sodium acetate buffer (pH 5) at a detection wavelength of 254 nm. researchgate.net

Typical HPLC Parameters for Analysis of a Benzamide Derivative

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 10 mM Sodium Acetate (pH 5.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

While this compound itself may have limited volatility for direct GC analysis, GC-MS can be a valuable tool for analyzing more volatile reaction byproducts or degradation products. Derivatization can be employed to increase the volatility of the analyte. jfda-online.com For example, acylation or silylation of any related compounds with free hydroxyl or amine groups could make them amenable to GC-MS analysis. researchgate.net

In the context of reaction monitoring, GC-MS could be used to detect and quantify volatile starting materials or intermediates. The mass spectrometer provides definitive identification of the separated components. For instance, in the synthesis of acylated derivatives of 3,4-methylenedioxymethamphetamine, GC-MS was used to evaluate the products, with aromatic amides showing greater retention on a dimethylpolysiloxane stationary phase. scispace.com

Future Research Directions and Translational Perspectives for 4 Azepan 1 Ylcarbonyl Phenyl Acetate

Development of Novel Synthetic Routes with Improved Efficiency and Atom Economy

The advancement of 4-(Azepan-1-ylcarbonyl)phenyl acetate (B1210297) from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient and sustainable synthetic methodologies. Current synthetic approaches for similar structures often involve multi-step processes that may not be optimal for large-scale production.

Future research should focus on creating novel synthetic routes characterized by high efficiency and improved atom economy. Key strategies could include:

Catalytic Approaches: Investigating metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amidation, could streamline the synthesis by forming the core C-N and C-C bonds in a more direct fashion. For instance, a palladium-catalyzed Suzuki coupling could be explored to construct the phenylacetic acid backbone. inventivapharma.com

Enzymatic Catalysis: The use of biocatalysts, such as lipases, could offer a green and highly selective method for the esterification step (synthesis of the phenyl acetate). scirp.org Lipases are known to function in organic media and can provide high yields under mild reaction conditions. scirp.org

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could enhance reaction control, improve safety, and facilitate easier scaling-up of the synthesis.

A comparison of potential synthetic strategies is outlined below:

| Strategy | Potential Advantages | Key Challenges |

| Traditional Multi-Step Synthesis | Well-established procedures for individual steps. | Lower overall yield, more waste, labor-intensive. |

| Catalytic Coupling Reactions | High efficiency, potential for fewer steps. | Catalyst cost and removal, optimization of reaction conditions. |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. scirp.org | Enzyme stability and cost, compatibility with all reactants. |

| Flow Chemistry | Improved process control, scalability, and safety. | Initial setup cost, potential for clogging. |

Optimizing the synthesis of 4-(Azepan-1-ylcarbonyl)phenyl acetate is a critical first step. For example, a common route to phenyl acetate involves the reaction of phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride. google.comresearchgate.net Research could focus on replacing traditional catalysts with recyclable, solid-supported catalysts to improve the environmental footprint of the process. researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction of Activity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. oxfordglobal.com These computational tools can be powerfully applied to the future development of this compound.

Key applications include:

Predictive Modeling: ML models can be trained on existing datasets of compounds with similar structural features to predict the biological activity, physicochemical properties, and potential toxicity of this compound and its designed analogues. Graph neural networks, for instance, can learn feature representations directly from the molecular graph, avoiding the need for hand-designed features. youtube.com

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high affinity for a biological target and favorable pharmacokinetic profiles. oxfordglobal.commanning.com This could be used to generate a virtual library of analogues of this compound for further screening.

Virtual Screening: AI can be used to perform large-scale virtual screening of compound libraries to identify molecules that are likely to be active against a specific target, thereby prioritizing experimental efforts. youtube.com

The application of various ML techniques in the context of this compound is summarized below:

| ML/AI Technique | Application for this compound | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular descriptors. | Identification of key structural features for activity. |

| Graph Neural Networks (GNNs) | Learn molecular representations to predict properties. youtube.com | More accurate prediction of activity and pharmacokinetics. |

| Generative Adversarial Networks (GANs) | Design novel analogues with desired properties. | A virtual library of optimized lead compounds. |

| Reinforcement Learning | Optimize molecular structures iteratively for multiple objectives. | Compounds with a balanced profile of potency, selectivity, and safety. |

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space to identify promising new drug candidates based on the this compound scaffold. nih.govnih.gov

Exploration of New Biological Targets and Mechanisms of Action

The chemical structure of this compound suggests potential interactions with a variety of biological targets. Phenyl acetate derivatives have been investigated for a range of activities, including hypnotic and sedative effects. nih.gov Furthermore, related amide-containing phenyl acetate structures have shown anti-proliferative activity against cancer cell lines. nih.gov

Future research should systematically explore the biological targets and mechanisms of action. This can be achieved through:

Phenotypic Screening: Testing the compound against a broad panel of human cancer cell lines, as has been done for similar molecules, could reveal potential anti-cancer activity. nih.gov

Target-Based Screening: Based on structural similarity to known ligands, the compound could be tested against specific enzyme families, such as histone deacetylases (HDACs), cyclooxygenases (COX), or various receptors like the GABA-A receptor. nih.gov

Chemoproteomics: Using techniques like affinity chromatography-mass spectrometry, researchers can identify the proteins that directly bind to this compound within a complex biological sample, thereby uncovering novel targets.

Metabolomic Studies: Investigating how the compound alters cellular metabolism can provide insights into its mechanism of action. Phenylacetate (B1230308) itself is a known human metabolite, and understanding how the parent compound influences these pathways could be crucial. nih.gov

Design of Analogues with Enhanced Selectivity and Potency for Specific Biological Pathways

Once a primary biological activity is identified, the next step is to design analogues with improved therapeutic properties. Structure-activity relationship (SAR) studies are essential for optimizing the lead compound. For this compound, modifications could be systematically made to its three main components: the azepane ring, the amide linker, and the phenyl acetate group.

| Structural Moiety | Potential Modifications | Desired Outcome |

| Azepane Ring | Varying ring size (e.g., piperidine (B6355638), pyrrolidine); introducing substituents. | Improve binding affinity, alter solubility, modulate metabolism. |

| Amide Linker | Replacing with other functional groups (e.g., ester, sulfonamide); altering rigidity. | Enhance metabolic stability, optimize geometry for target binding. |

| Phenyl Acetate Group | Modifying substituents on the phenyl ring (e.g., adding electron-withdrawing/donating groups); changing the ester group. | Increase potency, enhance selectivity, create a prodrug moiety. |

For example, in a study of phenylpiperazine-phenylacetate derivatives designed as hypnotic agents, modifications to the heterocyclic ring and the phenyl group were crucial for optimizing affinity for the GABA-A receptor and achieving a better safety profile. nih.govresearchgate.net A similar systematic approach could be applied to this compound to fine-tune its activity for a specific biological pathway.

Integration with High-Throughput Screening Platforms for Lead Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. To accelerate the discovery of leads based on the this compound scaffold, HTS can be integrated in several ways:

Library Screening: A focused library of analogues, designed based on the SAR principles discussed above, could be synthesized and screened against a panel of relevant biological targets.

Fragment-Based Screening: The core fragments of the molecule (e.g., 4-aminophenyl acetate, azepane-1-carboxamide) could be screened to identify initial, low-affinity binders. These hits can then be elaborated or linked together to create more potent molecules.

Ultra-High-Throughput Technologies: Advanced platforms, such as those utilizing fiber-optic array scanning, can screen libraries of up to a billion compounds. chemrxiv.org This would allow for an extensive search of chemical space around the core scaffold to find novel hits against targets like K-Ras or cytokine receptors. chemrxiv.org

The integration of automated synthesis with HTS platforms would further accelerate the DMTA cycle, enabling rapid iteration and optimization of lead compounds.

Development of Advanced Prodrug Strategies Based on Ester Cleavage Mechanisms

The phenyl acetate moiety of this compound is an ester, which makes it an ideal candidate for prodrug design. A prodrug is an inactive or less active compound that is converted into the active drug in the body, often through enzymatic cleavage. mdpi.comnih.gov This strategy can be used to overcome issues such as poor solubility, low permeability, or lack of targeted delivery. mdpi.comnih.gov

Future research could explore several prodrug strategies:

Improving Solubility: If the active form of the drug (the corresponding phenol) is poorly water-soluble, the acetate ester can serve to improve its formulation characteristics.

Targeted Delivery: The ester group could be designed to be selectively cleaved by enzymes that are overexpressed in a specific tissue, such as cancer cells, thereby releasing the active drug at the site of action and reducing systemic toxicity.

Enhanced Permeability: For drugs that need to cross biological membranes, such as the skin or the blood-brain barrier, converting a polar phenol group into a more lipophilic ester can enhance permeability. mdpi.com

The design of a successful prodrug requires careful consideration of the rate of ester cleavage. The stability of the ester bond must be balanced to ensure that the prodrug is stable in circulation but is efficiently cleaved to release the active drug at the desired location.

Q & A

Q. What are the recommended synthetic routes for 4-(Azepan-1-ylcarbonyl)phenyl acetate?

A robust synthesis involves reacting 4-hydroxybenzyl alcohol derivatives with azepane-containing reagents. For example, 4-hydroxybenzyl alcohol can be alkylated with 2-(azepan-1-yl)ethyl bromide in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures (60–80°C) . Post-reaction purification via column chromatography or recrystallization ensures high purity. Alternative routes may employ acyl chloride intermediates to introduce the azepan-1-ylcarbonyl moiety.

Q. How can the structural integrity of this compound be validated?

Use a combination of spectroscopic and crystallographic methods: